1,4-Bis(4-methylpiperidin-1-yl)phthalazine
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Overview
Description
1,4-Bis(4-methylpiperidin-1-yl)phthalazine is a chemical compound that belongs to the class of phthalazines. Phthalazines are bicyclic nitrogen-containing heterocycles that have significant biological and pharmacological activities. This compound is characterized by the presence of two 4-methylpiperidin-1-yl groups attached to the 1 and 4 positions of the phthalazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-methylpiperidin-1-yl)phthalazine typically involves the reaction of phthalazine with 4-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(4-methylpiperidin-1-yl)phthalazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives.
Scientific Research Applications
1,4-Bis(4-methylpiperidin-1-yl)phthalazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Bis(4-methylpiperidin-1-yl)phthalazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Phthalazine-1,4-dione derivatives: These compounds share a similar phthalazine core structure but differ in their functional groups.
Bis(phthalimido)piperazine: This compound contains piperazine rings similar to 1,4-Bis(4-methylpiperidin-1-yl)phthalazine but with different substituents.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of 4-methylpiperidin-1-yl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H28N4 |
---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
1,4-bis(4-methylpiperidin-1-yl)phthalazine |
InChI |
InChI=1S/C20H28N4/c1-15-7-11-23(12-8-15)19-17-5-3-4-6-18(17)20(22-21-19)24-13-9-16(2)10-14-24/h3-6,15-16H,7-14H2,1-2H3 |
InChI Key |
PKNUEDARTUTGLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C3=CC=CC=C32)N4CCC(CC4)C |
Origin of Product |
United States |
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